Oxazepam-d5
Overview
Description
Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine derivative. It is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for isotope dilution methods, enhancing the accuracy and precision of quantitative analyses.
Mechanism of Action
Target of Action
Oxazepam-d5 primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(A) receptors . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .
Mode of Action
This compound, like other benzodiazepines, exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Upon activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an inhibitory postsynaptic potential, leading to decreased neuronal excitability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the GABAergic system . By enhancing the effect of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal activity . The downstream effects include reduced anxiety, sedation, and muscle relaxation .
Pharmacokinetics
This compound is an active metabolite of both diazepam and temazepam . It undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions . This feature is advantageous as compared to other benzodiazepines, and is likely owing in part to Oxazepam’s relatively simple metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity . By enhancing the inhibitory effects of GABA, this compound decreases neuronal excitability, leading to a reduction in anxiety and a calming effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in aquatic environments, Oxazepam has been found to alter the behavior of fish, indicating that the environment can influence the effects of the drug . .
Biochemical Analysis
Biochemical Properties
Oxazepam-d5, like its parent compound Oxazepam, interacts with gamma-aminobutyric acid (GABA) receptors in the brain . It potentiates the effect of GABA on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic effects of this compound .
Cellular Effects
This compound influences cell function by modulating the activity of GABA(A) receptors . By enhancing the inhibitory effects of GABA, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . Its impact on these processes contributes to its therapeutic effects in managing conditions such as anxiety and alcohol withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABA(A) receptors . Upon binding, it potentiates the effect of GABA, leading to a conformational change in the receptor that allows the passage of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting its anxiolytic effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the effects of benzodiazepines like this compound can change over time . These changes can include the development of tolerance and dependence with long-term use .
Dosage Effects in Animal Models
It is known that the effects of benzodiazepines can vary with different dosages . For instance, low doses can relieve anxiety, while higher doses can induce sedation .
Metabolic Pathways
This compound is metabolized in a similar manner to Oxazepam. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, metabolize diazepam into active metabolites including nordiazepam, temazepam, and oxazepam . These metabolites are then further metabolized, with Oxazepam undergoing glucuronidation before being excreted in the urine .
Transport and Distribution
It is known that Oxazepam, the parent compound, is primarily eliminated in the urine as its glucuronide metabolite .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA(A) receptors are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazepam-d5 involves the incorporation of deuterium atoms into the oxazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Chemical Synthesis: Starting from deuterated precursors, the oxazepam structure is built step-by-step, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Oxazepam-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Conversion to oxazepam N-oxide.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxazepam N-oxide: Formed through oxidation.
Reduced Alcohols: Formed through reduction.
Halogenated or Alkylated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Oxazepam-d5 is widely used in scientific research due to its stability and isotopic labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of oxazepam and related compounds.
Forensic Toxicology: Employed in the detection and quantification of benzodiazepines in biological samples, aiding in forensic investigations.
Clinical Testing: Utilized in clinical laboratories for monitoring therapeutic drug levels and detecting drug abuse.
Pharmaceutical Research: Assists in the study of drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.
Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.
Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.
Uniqueness of Oxazepam-d5: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.
Properties
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMAYPTOBDMTL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574138 | |
Record name | Oxazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-78-6 | |
Record name | Oxazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65854-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?
A1: this compound shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like this compound helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.
Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using this compound?
A2: In a study analyzing hair samples from drug addicts, researchers used this compound as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:
Q3: Are there alternative internal standards to this compound for analyzing benzodiazepines?
A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside this compound in a study focusing on urinary benzodiazepine metabolites. []
Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like this compound?
A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.
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